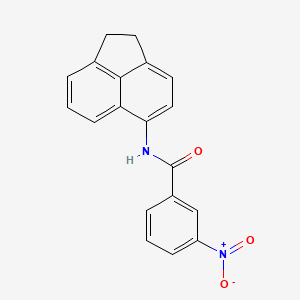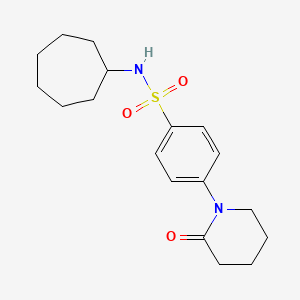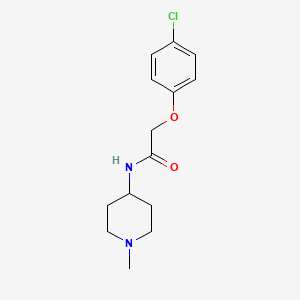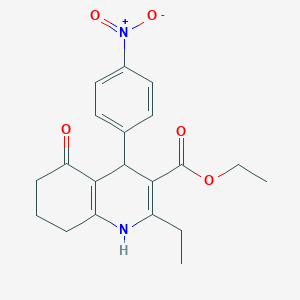
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DANA is a potent inhibitor of several enzymes, including aldose reductase, which plays a crucial role in the development of diabetic complications. In
Wirkmechanismus
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol in diabetic rats, which is a hallmark of diabetic complications. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for scientific research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound is a potent inhibitor of several enzymes, which can lead to off-target effects in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved solubility and specificity for aldose reductase inhibition. Another area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of several enzymes with potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a readily available compound for research. This compound has been extensively studied for its potential applications in diabetic complications, cancer, and inflammatory diseases. While it has several advantages for lab experiments, it also has some limitations. Future research on this compound will focus on developing analogs with improved solubility and specificity and exploring its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide involves the reaction of 1,2-dihydroacenaphthylene with 3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications. This compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(14-4-1-5-15(11-14)21(23)24)20-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXWJWQHWUFEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)

![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)



![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
